1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine is an organic compound that features a naphthalene ring attached to a pyrazole ring via a methylene bridge
Mechanism of Action
Target of Action
A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn), has been studied for its inhibitory effects on rhizoctonia solani
Mode of Action
solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . This suggests that 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine may interact with its targets in a way that disrupts normal cellular structures and functions.
Biochemical Pathways
The related compound nnpcn was found to affect several metabolic pathways, including cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding
Result of Action
solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts
Preparation Methods
The synthesis of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of naphthalene derivatives with pyrazole derivatives under specific conditions. One common method involves the use of naphthalen-1-ylmethanol and 4-aminopyrazole as starting materials. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalen-1-ylmethyl pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
Naphthalen-1-ylmethylamine: Similar structure but lacks the pyrazole ring.
1-(Naphthalen-1-ylmethyl)-1H-pyrazole: Similar structure but lacks the amine group.
Naphthalen-1-ylmethyl pyrazole derivatives: Various derivatives with different functional groups attached to the pyrazole ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-8-16-17(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWNMQLKBLTLSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260709 |
Source
|
Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-08-1 |
Source
|
Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512810-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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